molecular formula C20H18BrNO4 B2564974 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 845651-41-4

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2564974
CAS No.: 845651-41-4
M. Wt: 416.271
InChI Key: DCGOULBQKSQVSI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a diethylcarbamate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Carbamoylation: The final step involves the reaction of the bromophenyl chromenone intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired diethylcarbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.

    Hydrolysis: The diethylcarbamate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized chromenone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Hydrolysis: Formation of the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate moiety instead of diethylcarbamate.

    3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate: Similar structure but with a chlorophenyl group instead of bromophenyl.

    3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate moiety instead of diethylcarbamate.

Uniqueness

The presence of the diethylcarbamate moiety in 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate may confer unique properties such as enhanced lipophilicity and membrane permeability, distinguishing it from similar compounds.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOULBQKSQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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